1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a hydroxy group, a benzofuran moiety, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through iodine-induced cyclization of appropriate precursors . The pyrrolone ring can be constructed via a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency . Additionally, the use of environmentally benign reagents and catalysts would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing benzofuran and pyrrolone rings.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The diethylamino group may interact with neurotransmitter receptors, while the benzofuran moiety could interact with enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus have similar biological activities and are used in medicinal chemistry.
Benzofuran Derivatives: These compounds share the benzofuran moiety and have been studied for their anticancer and antiviral activities.
Uniqueness
What sets 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is the combination of functional groups that provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O4/c1-4-28(5-2)14-9-15-29-24(19-10-7-6-8-11-19)23(26(31)27(29)32)25(30)20-12-13-22-21(17-20)16-18(3)33-22/h6-8,10-13,17-18,24,30H,4-5,9,14-16H2,1-3H3/b25-23- |
InChI Key |
XBEKZEYAKXPQJK-BZZOAKBMSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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